Tris(3-methylbutyl)ammonium
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H34N+ |
|---|---|
Molecular Weight |
228.44 g/mol |
IUPAC Name |
tris(3-methylbutyl)azanium |
InChI |
InChI=1S/C15H33N/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3/p+1 |
InChI Key |
QKVUSSUOYHTOFQ-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)CC[NH+](CCC(C)C)CCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Tris 3 Methylbutyl Ammonium
Quaternization Reactions from Tertiary Amine Precursors
The most direct and common method for synthesizing quaternary ammonium (B1175870) salts is through the quaternization of a tertiary amine. This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on an electrophilic carbon of an alkylating agent, typically an alkyl halide. researchgate.net
Direct Alkylation Routes for Tris(3-methylbutyl)amine
The synthesis of Tris(3-methylbutyl)ammonium is achieved through the direct alkylation of its tertiary amine precursor, Tris(3-methylbutyl)amine (also known as triisoamylamine). This bimolecular nucleophilic substitution (SN2) reaction involves the treatment of Tris(3-methylbutyl)amine with an appropriate alkylating agent. researchgate.net
The general reaction scheme is as follows:
N(CH2CH2CH(CH3)2)3 + R-X → [N(CH2CH2CH(CH3)2)3R]+X-
Where R-X is the alkylating agent, with R being an alkyl group and X being a leaving group, typically a halide (e.g., I-, Br-, Cl-).
The choice of the alkylating agent is crucial as it determines the fourth substituent on the nitrogen atom. For the synthesis of the parent this compound salt where the fourth group is also a 3-methylbutyl group, the alkylating agent would be 1-halo-3-methylbutane. However, a wide variety of other alkyl halides can be used to introduce different alkyl functionalities.
The reaction is typically carried out in a suitable solvent that can facilitate the SN2 reaction. Common solvents include polar aprotic solvents like acetonitrile, acetone, or dimethylformamide (DMF), which can solvate the resulting ions. researchgate.net In some cases, the reaction can be performed neat, without a solvent, particularly when using highly reactive alkylating agents or when conducting the reaction under pressure. researchgate.net
| Reactant | Alkylating Agent | Solvent | General Conditions | Product |
| Tris(3-methylbutyl)amine | Alkyl Halide (R-X) | Acetonitrile, Acetone, DMF, or neat | Heating, Pressure | Tris(3-methylbutyl)alkylammonium Halide |
This table represents a generalized approach to the direct alkylation of Tris(3-methylbutyl)amine based on standard quaternization procedures.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Several factors influence the yield and purity of the this compound salt obtained from direct alkylation. The steric hindrance around the nitrogen atom in Tris(3-methylbutyl)amine, due to the three bulky 3-methylbutyl groups, can significantly slow down the rate of the SN2 reaction. researchgate.net Therefore, optimization of reaction conditions is critical.
Temperature and Reaction Time: Higher temperatures are often required to overcome the activation energy barrier imposed by steric hindrance. The reaction time is also a key parameter and is typically monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine the point of maximum conversion. Prolonged reaction times at high temperatures can, however, lead to side reactions and decomposition of the product.
Stoichiometry: An excess of the alkylating agent is commonly used to drive the reaction to completion and maximize the yield of the quaternary ammonium salt. However, a large excess can complicate the purification process, requiring efficient removal of the unreacted alkylating agent.
Pressure: For volatile alkylating agents like methyl iodide or methyl bromide, conducting the reaction in a sealed tube or under pressure can maintain a high concentration of the reactant in the reaction mixture, thereby increasing the reaction rate. researchgate.net
Leaving Group: The nature of the leaving group in the alkylating agent also plays a significant role. Iodide is an excellent leaving group, making alkyl iodides highly reactive. Bromides are also effective, while chlorides are less reactive and may require more forcing conditions. researchgate.net
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Increases reaction rate | Careful control to balance rate and prevent decomposition |
| Reaction Time | Affects conversion | Monitored to achieve maximum yield without side reactions |
| Stoichiometry | Excess alkylating agent drives reaction | Molar ratio optimized for high conversion and ease of purification |
| Pressure | Increases concentration of volatile reactants | Use of sealed vessels for low-boiling alkylating agents |
| Leaving Group | Better leaving group increases rate | Choice of halide (I > Br > Cl) based on desired reactivity |
This interactive table summarizes the key parameters for optimizing the quaternization of sterically hindered tertiary amines like Tris(3-methylbutyl)amine.
Explorations of Alternative Synthetic Pathways for Functionalized this compound Structures
Beyond the direct alkylation of the pre-formed tertiary amine, alternative synthetic strategies can be employed, particularly for the synthesis of the precursor amine or for introducing specific functionalities into the final quaternary ammonium salt.
Investigations into Reductive Amination Strategies for Related Amine Synthesis
Reductive amination is a powerful and versatile method for the synthesis of amines, including tertiary amines like Tris(3-methylbutyl)amine. This one-pot reaction involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.
To synthesize Tris(3-methylbutyl)amine, one potential route involves the reaction of isoamylamine (B31083) (3-methyl-1-butanamine) with two equivalents of isovaleraldehyde (B47997) (3-methylbutanal) in the presence of a suitable reducing agent. The reaction proceeds through the formation of an enamine or iminium ion intermediate, which is then reduced in situ.
A documented synthesis of triisoamylamine (Tris(3-methylbutyl)amine) involves the reaction of isovaleraldehyde with ammonia (B1221849) in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas. In this process, the aldehyde is reductively aminated to form the tertiary amine. The reported yield for this specific reaction was 84%.
Reaction Scheme for Reductive Amination:
3 CH3CH(CH3)CH2CHO + NH3 + 3 H2 (with Pd/C catalyst) → N(CH2CH2CH(CH3)2)3 + 3 H2O
| Carbonyl Compound | Amine Source | Reducing Agent/Catalyst | Yield |
| Isovaleraldehyde | Ammonia | H2 / Pd/C | 84% |
This table presents a specific example of a reductive amination strategy for the synthesis of the precursor tertiary amine.
Derivatization Approaches to Introduce Specific Chemical Functionalities
The introduction of specific chemical functionalities into the this compound structure can be achieved by using functionalized alkylating agents during the quaternization step. This approach allows for the synthesis of a wide array of tailored quaternary ammonium salts with desired properties.
For example, to introduce a hydroxyl group, an alkylating agent such as 2-bromoethanol (B42945) could be used. To incorporate a carboxylic acid moiety, an alkylating agent like 4-bromobutanoic acid could be employed. The reaction conditions would be similar to those for standard quaternization, but the choice of solvent might need to be adjusted to accommodate the polarity of the functional group.
| Functional Group to Introduce | Example of Functionalized Alkylating Agent | Potential Solvent |
| Hydroxyl (-OH) | 2-Bromoethanol | Acetonitrile |
| Carboxylic Acid (-COOH) | 4-Bromobutanoic acid | Dimethylformamide |
| Ester (-COOR) | Ethyl bromoacetate | Acetone |
| Cyano (-CN) | Chloroacetonitrile | Acetonitrile |
This table provides illustrative examples of how specific functionalities can be introduced into the this compound structure through the use of functionalized alkylating agents.
The synthesis of these functionalized derivatives opens up possibilities for creating novel materials with tailored properties, such as enhanced solubility, reactivity for further chemical modifications, or specific biological activities.
Advanced Spectroscopic and Structural Characterization of Tris 3 Methylbutyl Ammonium Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For tris(3-methylbutyl)ammonium systems, NMR provides definitive evidence of the molecular structure and offers insights into the dynamic processes occurring in solution.
Application of Multi-dimensional NMR Techniques (e.g., ¹H, ¹³C) for Definitive Structural Assignment
The protonation or quaternization of the nitrogen atom in triisopentylamine (B1583428) to form the this compound cation leads to a significant downfield shift of the protons on the carbons adjacent to the nitrogen (α-protons) due to the inductive effect of the positive charge. The signals of the other protons in the isopentyl chains are also affected, albeit to a lesser extent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Cation in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₂ (α) | ~ 3.1 - 3.4 | ~ 55 - 58 |
| CH₂ (β) | ~ 1.6 - 1.8 | ~ 37 - 39 |
| CH (γ) | ~ 1.4 - 1.6 | ~ 25 - 27 |
| CH₃ (δ) | ~ 0.9 - 1.0 | ~ 22 - 24 |
Note: These are estimated values based on data for analogous compounds and general principles of NMR spectroscopy.
Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming these assignments by establishing connectivity between protons and their directly attached carbons.
Studies on Molecular Dynamics and Conformational Isomerism via NMR
The branched isopentyl groups of the this compound cation can give rise to conformational isomers. Variable-temperature NMR studies can provide valuable information on the energy barriers associated with bond rotations and the conformational preferences of the molecule in solution. At lower temperatures, the interconversion between different conformers may become slow enough on the NMR timescale to be observed as separate sets of signals, allowing for the study of their relative populations and the thermodynamics of the conformational equilibrium.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and characterizing the bonding within a molecule. For this compound salts, these techniques can confirm the presence of the ammonium (B1175870) group and the hydrocarbon skeleton.
The IR spectrum of a this compound salt is expected to show characteristic absorption bands. The N-H stretching vibration in the protonated amine would appear as a broad band in the region of 3000-3300 cm⁻¹. The C-H stretching vibrations of the alkyl chains are expected in the 2850-3000 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups would be observed in the 1350-1470 cm⁻¹ range. The C-N stretching vibration, which is sensitive to the quaternization of the nitrogen, would likely appear in the 1000-1200 cm⁻¹ region.
Table 2: Expected Characteristic Vibrational Frequencies for this compound Salts
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch (for protonated amine) | 3000 - 3300 (broad) |
| C-H Stretch (alkyl) | 2850 - 3000 |
| CH₂/CH₃ Bend | 1350 - 1470 |
| C-N Stretch | 1000 - 1200 |
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing strong signals for the C-C backbone vibrations of the isopentyl groups.
Mass Spectrometry (MS) for Compositional Verification and Analysis of Reaction Products
Mass spectrometry (MS) is a crucial technique for verifying the molecular weight and elemental composition of a compound. For this compound salts, electrospray ionization (ESI) would be the method of choice, as it is a soft ionization technique suitable for analyzing ionic compounds. The ESI-MS spectrum would be expected to show a prominent peak corresponding to the molecular ion of the this compound cation.
The fragmentation pattern of the parent amine, triisopentylamine, under electron ionization (EI) conditions can also provide structural information. The most common fragmentation pathway for trialkylamines is the α-cleavage, which involves the loss of an alkyl radical to form a stable iminium ion.
Table 3: Predicted Major Fragments in the EI-Mass Spectrum of Triisopentylamine
| m/z | Proposed Fragment |
| 227 | [M]⁺ (Molecular Ion) |
| 156 | [M - C₅H₁₁]⁺ (Loss of an isopentyl radical) |
| 86 | [CH₂=N(C₅H₁₁)]⁺ |
| 71 | [C₅H₁₁]⁺ (Isopentyl cation) |
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula of the this compound cation with high accuracy.
X-ray Diffraction (XRD) for Crystalline and Supramolecular Architecture Determination
X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This information is vital for understanding the supramolecular chemistry of this compound salts, including their packing in the solid state and the nature of intermolecular interactions.
Investigations into Packing Motifs and Intermolecular Interactions in Solid State
Comprehensive searches of publicly available chemical and crystallographic databases have revealed a notable absence of experimental data on the solid-state structure of this compound. To date, no crystallographic studies detailing the packing motifs and specific intermolecular interactions of this compound salts have been published.
While the solid-state behavior of this particular compound remains uncharacterized, general principles of crystal engineering and observations from structurally related quaternary ammonium salts can offer a speculative glimpse into its potential solid-state architecture. Typically, the crystal packing of such compounds is governed by a delicate balance of electrostatic interactions, hydrogen bonding (if suitable donors and acceptors are present), and van der Waals forces.
The nature of the counter-ion (anion) would be a critical determinant of the specific packing motifs and intermolecular interactions. For instance, in the case of a halide salt (e.g., this compound chloride), the N-H proton of the ammonium cation could act as a hydrogen bond donor to the chloride anion. This interaction would strongly influence the local arrangement of ions.
In the absence of experimental data, theoretical modeling and computational chemistry could provide valuable insights into the plausible packing arrangements and the energetic landscape of the intermolecular interactions within this compound crystals. Such studies could predict stable crystal polymorphs and offer a foundational understanding for future experimental investigations.
Due to the lack of available crystallographic data, a data table for this compound cannot be generated at this time.
No Direct Research Found for this compound in Advanced Chemical Processes
Subsequent targeted searches for the synthesis, properties, and specific applications of this compound in electrochemical devices, solvent systems, and organic transformations also did not yield any relevant results.
The available body of scientific literature extensively covers other quaternary ammonium salts with similar structural features, such as various tetrabutylammonium (B224687) and trioctylmethylammonium salts, and details their roles in ionic liquids and phase transfer catalysis. However, specific research on the this compound cation in these contexts appears to be absent from the public domain.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" based on the currently available information. Providing an article based on related but different compounds would not adhere to the strict requirement of focusing solely on the specified chemical compound.
Table of Compounds Mentioned
Applications of Tris 3 Methylbutyl Ammonium in Advanced Chemical Processes
Function in Phase Transfer Catalysis (PTC) Systems
Development of Heterogenized and Recyclable Phase Transfer Catalyst Systems
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, a quaternary ammonium (B1175870) salt, transports one of the reactants (usually an anion) from the aqueous phase to the organic phase, where the reaction occurs. A significant area of development in PTC is the creation of heterogenized and recyclable catalyst systems to improve the economic and environmental sustainability of chemical processes.
For Tris(3-methylbutyl)ammonium, this can be conceptually achieved by immobilizing the cationic head group onto a solid support. This heterogenization would offer several advantages, including simplified separation of the catalyst from the reaction mixture, reduced contamination of the product, and the potential for catalyst reuse over multiple cycles.
Conceptual Approaches to Heterogenization:
Immobilization on Inorganic Supports: this compound could be physically adsorbed or chemically grafted onto the surface of inorganic materials such as silica, alumina, or zeolites. The porous nature of these materials would provide a high surface area for the catalytic sites.
Anchoring to Polymeric Matrices: The quaternary ammonium group could be incorporated into the structure of a polymer backbone, such as polystyrene or cross-linked polymers. This would result in a solid-phase catalyst that is easy to handle and recover.
The bulky and branched nature of the 3-methylbutyl groups in this compound may influence the accessibility of the catalytic sites in a heterogenized system. Research in this area would focus on optimizing the linker length and the loading of the active sites on the support to ensure efficient catalysis.
Table 1: Potential Supports for Heterogenization of this compound
| Support Material | Method of Immobilization | Potential Advantages |
| Silica Gel | Covalent Grafting | High surface area, thermal stability |
| Alumina | Physisorption/Chemisorption | Mechanical strength, tunable porosity |
| Cross-linked Polystyrene | Copolymerization | Swelling properties, compatibility with organic solvents |
| Magnetic Nanoparticles | Surface Functionalization | Easy separation using an external magnetic field |
The recyclability of such a heterogenized catalyst would be a key performance indicator. After a reaction cycle, the solid catalyst could be recovered by simple filtration or magnetic separation, washed, and then reused in subsequent batches. The long-term stability and prevention of leaching of the active species from the support would be critical aspects to investigate.
Utilization in Solvent Extraction Methodologies for Chemical Separations
Solvent extraction is a widely used technique for the separation and purification of a variety of substances, including metal ions and organic compounds. In this process, a solute is transferred from one liquid phase to another immiscible liquid phase. Quaternary ammonium salts can act as anion exchangers in the extraction of metal complexes or as ion-pairing agents for the extraction of organic species.
This compound, dissolved in a water-immiscible organic solvent, could be employed for the selective extraction of target ions from aqueous solutions. The extraction process typically involves the formation of an ion-pair between the quaternary ammonium cation and an anionic species in the aqueous phase.
For metal ion extraction, the metal of interest would first need to be converted into an anionic complex, for example, by the addition of a complexing agent like chloride or thiocyanate ions. The this compound cation would then facilitate the transfer of this anionic metal complex into the organic phase. The selectivity of the extraction would depend on factors such as the nature of the metal complex, the pH of the aqueous phase, and the choice of the organic solvent.
In the case of organic species, this compound could be used to extract anionic organic compounds, such as phenols, carboxylic acids, or organic dyes, from wastewater streams. The efficiency of this extraction would be influenced by the hydrophobicity of the organic anion and the strength of the ion-pair formed with the quaternary ammonium cation. The branched alkyl chains of this compound may enhance its solubility in certain organic solvents and influence the extraction efficiency.
Understanding the mechanism of extraction and the stoichiometry of the extracted complexes is crucial for optimizing the separation process. For the extraction of an anionic metal complex, MClnm-, by this compound (represented as [TMBuA]+), the general extraction equilibrium can be described as:
m[TMBuA]+(org) + MClnm-(aq) ⇌ {[TMBuA]m[MCln]}(org)
where '(org)' and '(aq)' denote the organic and aqueous phases, respectively.
Techniques such as slope analysis, where the distribution ratio of the metal ion is studied as a function of the extractant concentration and the complexing agent concentration, can be used to determine the stoichiometry of the extracted species. Spectroscopic methods, such as UV-Vis, FT-IR, and NMR, can provide further insights into the structure and bonding within the extracted complex in the organic phase.
Table 2: Investigational Techniques for Extraction Mechanism Studies
| Technique | Information Obtained |
| Slope Analysis | Stoichiometry of the extracted complex |
| UV-Visible Spectroscopy | Formation of metal complexes in the aqueous and organic phases |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Interaction between the extractant and the extracted species |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the extracted complex |
Exploration in Emerging Chemical Applications
The unique molecular structure of this compound, with its combination of a charged head group and bulky, branched alkyl tails, suggests its potential in several emerging areas of chemical science.
Emulsions are mixtures of two or more immiscible liquids, where one liquid is dispersed in the other in the form of droplets. Emulsifiers are surface-active agents that stabilize these dispersions by adsorbing at the oil-water interface and reducing the interfacial tension.
This compound possesses the amphiphilic character required of an emulsifier. The quaternary ammonium head group is hydrophilic, while the three 3-methylbutyl chains are hydrophobic. The branched nature of the alkyl groups could lead to a larger effective head group area at the interface, which might influence the curvature of the interface and the type of emulsion formed (oil-in-water or water-in-oil).
Research in this area would involve studying the ability of this compound to lower the interfacial tension between oil and water and to form stable emulsions. The stability of these emulsions against coalescence and creaming over time would be a key parameter to evaluate. The influence of factors such as concentration, pH, and the presence of electrolytes on the emulsification performance would also be important areas of investigation.
In material science, self-assembly is a powerful tool for creating structured materials with novel properties. Amphiphilic molecules like this compound can self-assemble in solution to form micelles, vesicles, or other ordered structures. The specific morphology of these assemblies would be dictated by the balance between the hydrophilic and hydrophobic interactions, which is influenced by the molecular geometry of the surfactant.
The branched alkyl chains of this compound could lead to the formation of non-spherical micelles or other complex aggregates. These self-assembled structures could then be used as templates for the synthesis of nanostructured materials. For example, they could serve as structure-directing agents in the formation of mesoporous silica or as stabilizers in the synthesis of nanoparticles.
Furthermore, this compound could be incorporated into polymer matrices to create composite materials with enhanced properties. For instance, its presence could improve the ionic conductivity of a polymer electrolyte or act as a dispersant for fillers in a polymer composite, leading to improved mechanical or thermal properties.
Table 3: Potential Material Science Applications of this compound
| Application Area | Potential Role of this compound | Desired Outcome |
| Nanomaterial Synthesis | Structure-directing agent | Control over particle size and morphology |
| Polymer Composites | Dispersant for nanofillers | Enhanced mechanical and thermal properties |
| Ionic Liquids | Cationic component | Tunable physicochemical properties |
| Organic Electronics | Charge transport layer component | Improved device performance |
The exploration of this compound in these emerging applications is still in its early stages. However, its unique structural features make it a promising candidate for further investigation in the development of new functional materials and chemical processes.
Future Research Directions and Unexplored Avenues for Tris 3 Methylbutyl Ammonium Research
Development of Novel Functionalized Derivatives with Tailored Properties
The synthesis of new functionalized derivatives of Tris(3-methylbutyl)ammonium represents a promising frontier for tailoring its chemical and physical properties for specific applications. By introducing various functional groups onto the parent molecule, researchers can modulate characteristics such as solubility, thermal stability, catalytic activity, and biodegradability.
The synthesis of such derivatives can be achieved through various organic reactions. For instance, the Menschutkin reaction, a classic method for forming quaternary ammonium (B1175870) salts, can be adapted to incorporate functionalized alkyl halides. nih.gov This approach allows for the introduction of a wide array of functionalities, including hydroxyl, carboxyl, and ether groups. The synthesis of thiophosphonium salts through a one-pot coupling of thiols, aldehydes, and phosphines also provides a versatile method for creating functionalized building blocks that could be adapted for ammonium salt synthesis. nih.gov
The properties of the resulting derivatives are highly dependent on the nature of the introduced functional groups. For example, the incorporation of hydroxyl groups could enhance the compound's hydrophilicity and potential for hydrogen bonding, making it a more effective solvent or catalyst in aqueous systems. Conversely, the addition of long alkyl chains could increase its lipophilicity, which is advantageous for applications such as phase transfer catalysis in nonpolar organic solvents. nih.govrsc.org The properties of quaternary ammonium salts are also influenced by the counter-ion, and research into novel counter-ions could further expand the range of achievable properties. researchgate.net
The potential applications for these tailored derivatives are vast. Functionalized this compound salts could be designed as highly selective extractants for metal ions, as specialized catalysts for organic synthesis, or as active ingredients in antimicrobial formulations. nih.govacs.org For instance, the introduction of polymerizable groups could lead to the development of novel functional materials with integrated properties. nih.gov
Table 1: Potential Functional Groups and Their Impact on this compound Properties
| Functional Group | Potential Impact on Properties | Potential Applications |
| Hydroxyl (-OH) | Increased hydrophilicity, hydrogen bonding capability | Solvents for polar reactions, catalysts in aqueous media |
| Carboxyl (-COOH) | pH-responsive properties, metal chelation | Smart materials, extraction agents |
| Ether (-O-) | Modified solubility, potential for crown ether-like behavior | Phase transfer catalysts, ionophores |
| Long Alkyl Chains | Increased lipophilicity, surfactant properties | Phase transfer catalysts, emulsifiers |
| Polymerizable Groups | Formation of functional polymers and materials | Antimicrobial coatings, functional resins |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
The real-time analysis of chemical reactions involving this compound is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality. Advanced in-situ spectroscopic techniques offer a powerful toolkit for achieving this by providing continuous data on reactant consumption, product formation, and the presence of transient intermediates. spectroscopyonline.com
Several in-situ spectroscopic methods are particularly well-suited for monitoring reactions involving quaternary ammonium salts. spectroscopyonline.comresearchgate.net These include:
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can track changes in vibrational modes associated with the formation or consumption of functional groups, providing real-time kinetic data. youtube.com For example, it can monitor the disappearance of the tertiary amine reactant and the appearance of the quaternary ammonium product.
Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for studying aqueous systems and symmetrical vibrations that are weak in the infrared spectrum. youtube.comnih.gov It can provide valuable information on the structure and interactions of the ammonium salt in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about the species present in a reaction mixture, including the identification of intermediates and byproducts. rsc.org High-pressure NMR has been used to study the interactions of ionic liquids with other molecules. researchgate.net
X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the local electronic and geometric structure of atoms in a molecule. It can be used to monitor changes in the coordination environment of the nitrogen atom during a reaction. nih.gov
Table 2: Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
| Spectroscopic Technique | Information Provided | Advantages for this compound Research |
| In-Situ FTIR | Real-time concentration changes of reactants and products. | Non-invasive, applicable to a wide range of reactions. youtube.com |
| In-Situ Raman | Complementary vibrational information, good for aqueous systems. | Can provide structural insights in solution. youtube.com |
| In-Situ NMR | Detailed structural information, identification of intermediates. | Unambiguous identification of species in complex mixtures. rsc.org |
| In-Situ XAS | Local electronic and geometric structure around specific atoms. | Element-specific, sensitive to changes in chemical state. nih.gov |
Predictive Modeling and Data-Driven Approaches for New Applications
The vast chemical space of possible this compound derivatives and their potential applications presents a significant challenge for traditional experimental approaches. Predictive modeling and data-driven methods, such as machine learning and quantitative structure-property relationship (QSPR) models, offer a powerful means to accelerate the discovery and design of new functional compounds. rsc.orgdigitellinc.com
These computational tools can be used to predict a wide range of properties for yet-to-be-synthesized molecules, including their melting points, solubility, toxicity, and catalytic activity. ijcce.ac.irnih.gov For example, machine learning models have been successfully used to predict the solid-solid phase transition behavior of quaternary ammonium salts, which is crucial for their application as phase change materials. rsc.org Similarly, QSPR models can establish correlations between the molecular structure of a compound and its observed properties, enabling the prediction of properties for new, untested structures. nih.gov
The development of these models relies on the availability of high-quality experimental data. By systematically synthesizing and characterizing a diverse set of this compound derivatives, a robust dataset can be generated to train and validate these predictive models. Once validated, these models can be used to screen large virtual libraries of candidate molecules, identifying those with the most promising properties for a given application. This data-driven approach can significantly reduce the time and resources required for experimental research by focusing efforts on the most promising candidates. researchgate.netumich.edu
Furthermore, generative models can be employed to design entirely new molecules with desired properties. digitellinc.com These models, trained on existing chemical data, can propose novel structures that are likely to exhibit the target characteristics, pushing the boundaries of what is currently achievable through traditional chemical intuition alone.
Integration into Sustainable and Green Chemistry Protocols for Synthesis and Utilization
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis and industrial processes. youtube.com this compound and its derivatives have the potential to play a significant role in this transition by serving as environmentally benign catalysts, solvents, and reaction media.
One of the key areas of application is in phase transfer catalysis (PTC). jetir.orgfzgxjckxxb.com PTC allows for reactions between reactants in immiscible phases, often an aqueous phase and an organic phase, by facilitating the transfer of one reactant across the phase boundary. This can eliminate the need for hazardous and volatile organic solvents, replacing them with water. This compound, with its quaternary ammonium structure, is a prime candidate for use as a phase transfer catalyst. theaic.orgresearchgate.net
The development of biodegradable and recyclable derivatives of this compound is another important avenue of research. By incorporating functional groups that are susceptible to enzymatic or hydrolytic cleavage, it may be possible to design compounds that break down into non-toxic products after their intended use. This would minimize their environmental impact and contribute to a more circular chemical economy.
Furthermore, the synthesis of this compound itself can be designed to be more sustainable. This could involve the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes. The integration of in-situ monitoring techniques, as discussed in section 6.2, can also contribute to greener synthesis by optimizing reaction conditions to minimize waste and energy consumption.
Q & A
Q. How can computational modeling guide the design of this compound-based ionic liquids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
